![molecular formula C14H21N3O3 B11761235 tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate](/img/structure/B11761235.png)
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyimino group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The starting material, 4-pyridinecarboxaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the hydroxyimino intermediate.
Coupling with tert-Butyl Carbamate: The hydroxyimino intermediate is then coupled with tert-butyl carbamate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylmethyl]carbamate
- tert-Butyl N-[(4E)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate
- tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate
Comparison:
- Structural Differences: The position and configuration of the hydroxyimino group and the pyridine ring can vary, leading to differences in reactivity and biological activity.
- Uniqueness: tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate is unique due to its specific configuration (4Z) and the position of the hydroxyimino group, which can influence its interaction with molecular targets and its overall stability.
特性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18)/b17-12- |
InChIキー |
WDUTZEGDLXIRSG-ATVHPVEESA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CN=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


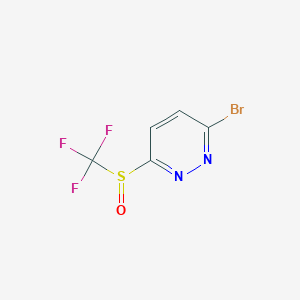
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
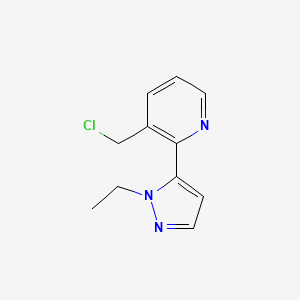
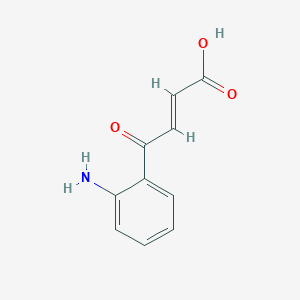
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
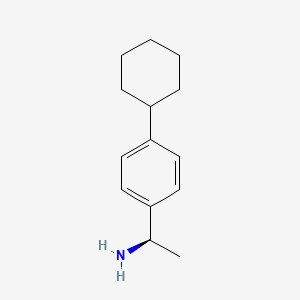
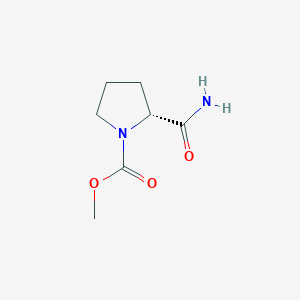
![5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
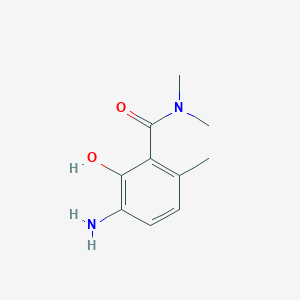
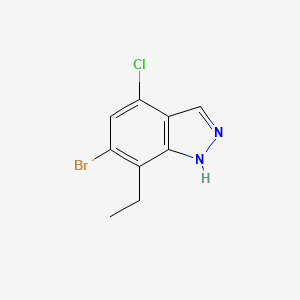
![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)
carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)
